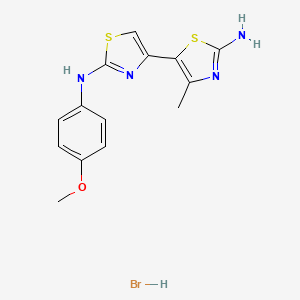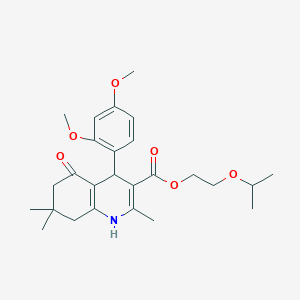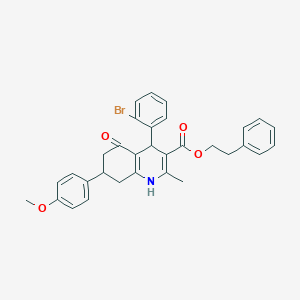
N-(pentafluorophenyl)-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pentafluorophenyl)-1-adamantanecarboxamide, also known as PF-06463922, is a small-molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases. PF-06463922 is a highly selective inhibitor of the protein kinase, AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.
Mecanismo De Acción
AMPK is a key regulator of cellular energy homeostasis, which is activated in response to metabolic stress, such as glucose deprivation, hypoxia, and oxidative stress. The activation of AMPK leads to the phosphorylation of various downstream targets, which regulate cellular metabolism, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-(pentafluorophenyl)-1-adamantanecarboxamide selectively inhibits the activity of AMPK by binding to the catalytic subunit of the enzyme, which prevents the phosphorylation of downstream targets.
Biochemical and Physiological Effects
The selective inhibition of AMPK by this compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to reduce glucose uptake and lactate production, which leads to a decrease in tumor growth. In animal models of metabolic disorders, this compound has been shown to improve glucose homeostasis and reduce insulin resistance by increasing glucose uptake in skeletal muscle and adipose tissue. Furthermore, this compound has been shown to protect against myocardial ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(pentafluorophenyl)-1-adamantanecarboxamide has several advantages for lab experiments, including its high selectivity for AMPK, which allows for specific inhibition of the enzyme without affecting other signaling pathways. In addition, this compound has good pharmacokinetic properties, including high bioavailability and long half-life, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments, including its high cost and limited availability, which may limit its use in large-scale studies.
Direcciones Futuras
N-(pentafluorophenyl)-1-adamantanecarboxamide has several potential future directions for scientific research, including its use as a therapeutic agent for various diseases, as well as its potential as a tool for studying the role of AMPK in cellular metabolism. In addition, future studies may focus on identifying the downstream targets of AMPK that are responsible for the observed effects of this compound, as well as developing more potent and selective inhibitors of AMPK. Furthermore, the use of this compound in combination with other therapeutic agents may enhance its efficacy and broaden its potential applications.
Métodos De Síntesis
The synthesis of N-(pentafluorophenyl)-1-adamantanecarboxamide involves a series of chemical reactions starting with the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with pentafluoroaniline to produce this compound. The final product is purified through recrystallization to obtain a white solid with high purity.
Aplicaciones Científicas De Investigación
N-(pentafluorophenyl)-1-adamantanecarboxamide has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, metabolic disorders, and cardiovascular diseases. The selective inhibition of AMPK by this compound has been shown to reduce tumor growth and enhance the efficacy of chemotherapy drugs in preclinical studies. In addition, this compound has been shown to improve glucose homeostasis and reduce insulin resistance in animal models of metabolic disorders. Furthermore, this compound has been shown to protect against myocardial ischemia-reperfusion injury in animal models of cardiovascular diseases.
Propiedades
IUPAC Name |
N-(2,3,4,5,6-pentafluorophenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F5NO/c18-10-11(19)13(21)15(14(22)12(10)20)23-16(24)17-4-7-1-8(5-17)3-9(2-7)6-17/h7-9H,1-6H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHDIJQPZOWDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4949702.png)
![N-[1-(1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4949703.png)

![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B4949713.png)




![4,4'-oxybis[N-(2,4-dimethylphenyl)benzamide]](/img/structure/B4949751.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4949771.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline](/img/structure/B4949772.png)
